![molecular formula C14H10N6OS B2963123 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892748-17-3](/img/structure/B2963123.png)
1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
The compound “1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule that contains several heterocyclic rings including a phenyl ring, a thiophene ring, an oxadiazole ring, and a triazole ring . These types of compounds are often studied for their potential biological activities .
Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been investigated for their antimicrobial properties. Kaneria et al. (2016) synthesized derivatives with potential against various bacterial and fungal strains, highlighting the compound's relevance in addressing drug-resistant microbial infections (Kaneria et al., 2016). Similar findings were reported by Bektaş et al. (2007), where novel triazole derivatives exhibited good to moderate antimicrobial activities (Bektaş et al., 2007).
Anticancer Applications
The potential anticancer properties of compounds in this chemical family were explored by Yakantham et al. (2019), who synthesized derivatives that showed promising activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). This indicates a potential therapeutic application in oncology (Yakantham et al., 2019).
Photochemical Applications
In the field of photochemistry, compounds related to 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been studied for their ability to undergo molecular rearrangements upon irradiation. Buscemi et al. (1996) investigated the photochemistry of some 1,2,4-oxadiazoles, revealing the formation of 1,2,4-triazoles under specific conditions, which could have implications for the development of photoresponsive materials (Buscemi et al., 1996).
Mechanism of Action
Target of action
Compounds containing similar structures such as thiazoles and triazoles have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have been found to affect a variety of pathways related to the biological activities mentioned above .
Result of action
Based on the biological activities of similar compounds, it could potentially have effects such as reducing inflammation, inhibiting microbial growth, or killing tumor cells .
properties
IUPAC Name |
3-phenyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6OS/c15-12-11(17-19-20(12)9-5-2-1-3-6-9)14-16-13(18-21-14)10-7-4-8-22-10/h1-8H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQAIFLRXYEJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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